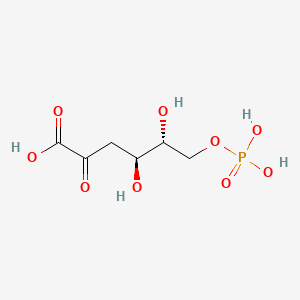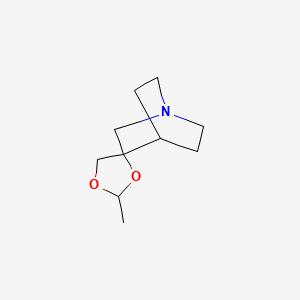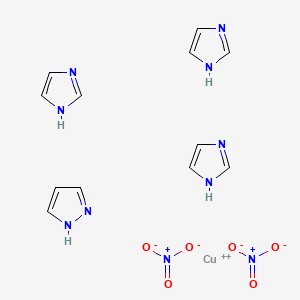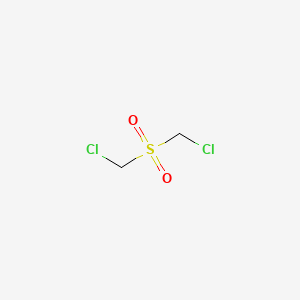
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate
概要
説明
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate is a key metabolite in the Entner-Doudoroff pathway, which is utilized by many heterotrophic prokaryotic microorganisms for the degradation of sugars and sugar acids. This compound plays a significant role in the metabolism of cyanobacteria, algae, and higher plants .
準備方法
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate can be synthesized enzymatically through the dehydration of 6-phosphogluconate using the enzyme 6-phosphogluconate dehydratase from Caulobacter crescentus. The enzyme is recombinantly produced in Escherichia coli and purified using nickel ion affinity chromatography. The reaction conditions involve the conversion of 1 gram of 6-phosphogluconate to yield 0.81 grams of stereochemically pure this compound with a final yield of 90% .
化学反応の分析
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate undergoes several types of chemical reactions, including:
Dehydration: The conversion of 6-phosphogluconate to this compound.
Cleavage: The compound is cleaved by this compound aldolase to form pyruvate and glyceraldehyde-3-phosphate.
Schiff Base Formation: The enzyme this compound aldolase catalyzes the reversible, stereospecific retro-aldol cleavage of this compound to pyruvate and D-glyceraldehyde-3-phosphate through the intermediacy of a Schiff base.
科学的研究の応用
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate is widely used in scientific research due to its role in the Entner-Doudoroff pathway. Its applications include:
Biotechnology: Used in the study of metabolic pathways and enzyme functions.
Environmental Research: Studied for its role in the metabolism of cyanobacteria and algae, which are important for understanding ecological processes.
作用機序
The mechanism of action of 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate involves its role as an intermediate in the Entner-Doudoroff pathway. The compound is formed through the dehydration of 6-phosphogluconate and is subsequently cleaved by this compound aldolase to produce pyruvate and glyceraldehyde-3-phosphate. This process is essential for the catabolism of glucose in many microorganisms .
類似化合物との比較
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate is similar to other compounds involved in the Entner-Doudoroff pathway, such as:
2-Dehydro-3-deoxy-6-phosphogluconate: Another key intermediate in the pathway, which is also cleaved by aldolase enzymes.
3-Deoxy-2-keto-6-phosphogluconic acid lithium salt: A lithium salt form of the compound, used in various biochemical studies.
The uniqueness of this compound lies in its specific role in the Entner-Doudoroff pathway and its involvement in the metabolism of a wide range of organisms, including prokaryotes, cyanobacteria, algae, and higher plants .
特性
IUPAC Name |
(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPRPPOVAXRCED-WVZVXSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Keto-3-deoxy-6-phosphogluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27244-54-8 | |
| Record name | 2-keto-3-Deoxy-6-phospho-D-gluconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27244-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Keto-3-deoxy-6-phosphogluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Keto-3-deoxy-6-phosphogluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)
![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)



![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)

![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)



